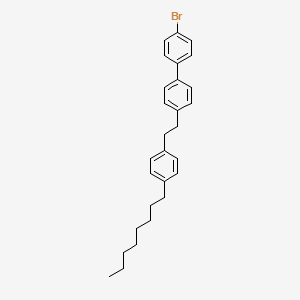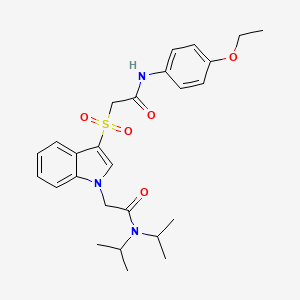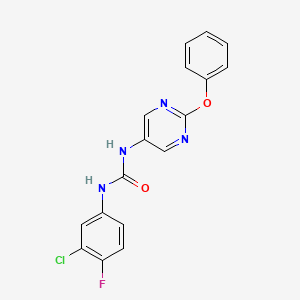
1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as GSK690693 and is a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that plays a crucial role in the regulation of cell survival, proliferation, and metabolism. The inhibition of PKB/Akt has been implicated in the treatment of cancer, diabetes, and other diseases.
科学的研究の応用
Crystal Structure Analysis
One study focused on the crystal structure of a related benzoylurea pesticide, showcasing the dihedral angles and hydrogen bonding patterns that contribute to its physical properties and potential applications in material science and pesticide formulation (Youngeun Jeon et al., 2014).
Structure-Activity Relationships
Another significant area of research has been the structure-activity relationships of urea derivatives, including the optimization of in vitro potency and the exploration of their mechanisms as receptor antagonists (C. Fotsch et al., 2001). This line of research is critical for the development of new pharmaceuticals and understanding how chemical structure influences biological activity.
Chemical Synthesis and Properties
Research has also been conducted on the synthesis and properties of N,N′-Disubstituted Ureas and their isosteric analogs containing polycyclic fragments. Such studies explore the compounds' roles as enzyme inhibitors, which can have implications for drug development and biochemical research (D. Danilov et al., 2020).
Antimicrobial Activity
The antimicrobial activity of certain urea derivatives has been investigated, highlighting their potential as antimicrobial agents. These studies contribute to the search for new treatments against resistant bacterial strains (P. Haranath et al., 2007).
Molecular Imaging Agents
In the field of molecular imaging, urea derivatives have been explored as dual inhibitors with potential as PET biomarkers for angiogenesis. This research underscores the applications of urea derivatives in diagnosing and monitoring disease progression (O. Ilovich et al., 2008).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-14-8-11(6-7-15(14)19)22-16(24)23-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLNDDWFZZXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

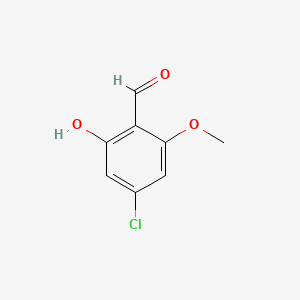
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)


![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
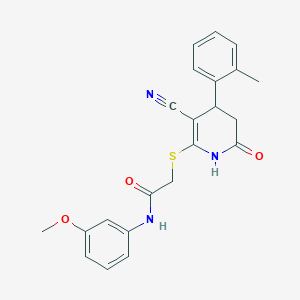
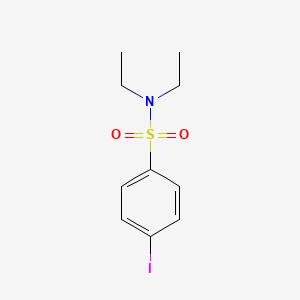
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)
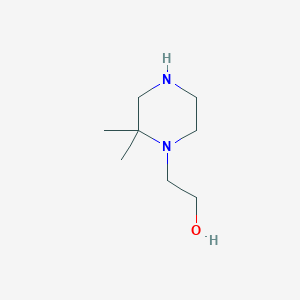
![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)
